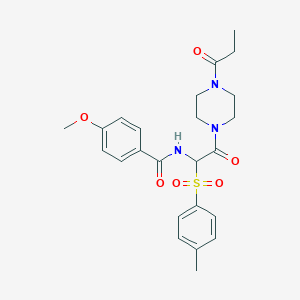
2-(2,4-二氟苯氧基)-8-甲基-4-(三氟甲基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a similar structure . It has a molecular weight of 289.2 and its IUPAC name is 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” is 1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 .
Physical And Chemical Properties Analysis
The compound “4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” has a molecular weight of 289.2 .
科学研究应用
Medicinal Chemistry and Drug Development
Anticancer Potential:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique structure may interfere with specific cellular pathways, making it a potential candidate for novel cancer therapies .
Agrochemicals and Crop Protection
Herbicidal Properties: The compound’s trifluoromethyl group contributes to its herbicidal activity. It has been studied as a potential herbicide to control weeds in agricultural settings. Researchers explore its selectivity, efficacy, and environmental impact, aiming to develop safer and more efficient herbicides .
Material Science and Organic Electronics
Organic Semiconductors:2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline: possesses π-conjugated systems, making it suitable for organic electronics. Scientists investigate its use as an organic semiconductor in field-effect transistors (FETs), light-emitting diodes (LEDs), and solar cells. Its electron mobility and stability are crucial factors in these applications .
Analytical Chemistry
Fluorescent Probes: The compound’s fluorine atoms contribute to its fluorescence properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or biomolecules. Its sensitivity, selectivity, and photostability make it valuable in bioimaging and diagnostic assays .
Environmental Chemistry
Photocatalysis: Photocatalytic materials play a vital role in environmental remediation. 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline has been investigated as a photocatalyst for degrading organic pollutants under UV or visible light. Its ability to generate reactive oxygen species can break down harmful compounds in water and air .
Coordination Chemistry
Ligand Design: The compound’s quinoline moiety can serve as a ligand in coordination complexes. Researchers explore its coordination behavior with transition metal ions. These complexes find applications in catalysis, luminescence, and molecular recognition .
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQWSMOQFRBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

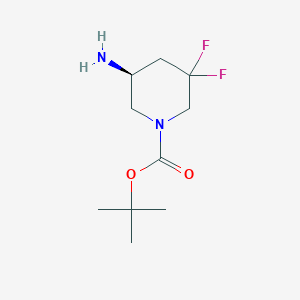

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)
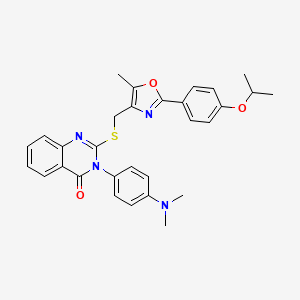
![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
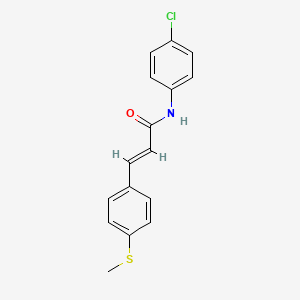
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
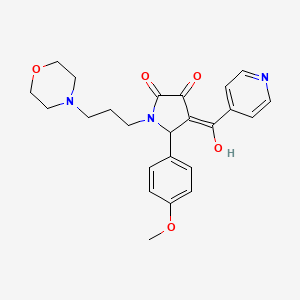
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

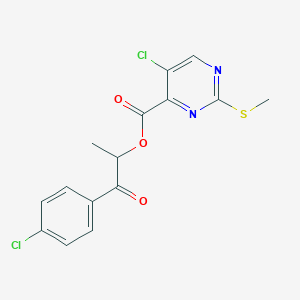
![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)
